1,1,3,3-Tetrachloro-2,2-difluoropropane

Description

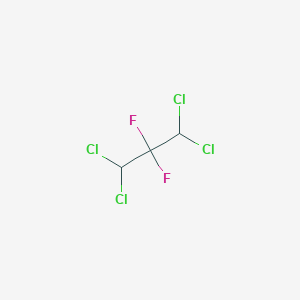

1,1,3,3-Tetrachloro-2,2-difluoropropane (CAS 1112-14-7) is a halogenated hydrocarbon with the molecular formula C₃HCl₄F₂. It belongs to the hydrochlorofluorocarbon (HCFC) family and is structurally characterized by two fluorine atoms at the central carbon (C2) and four chlorine atoms distributed across the terminal carbons (C1 and C3). This compound is notable for its stability and non-flammability, making it historically relevant in industrial applications such as refrigerants, fire suppressants, and chemical intermediates .

Properties

CAS No. |

1112-14-7 |

|---|---|

Molecular Formula |

C3H2Cl4F2 |

Molecular Weight |

217.9 g/mol |

IUPAC Name |

1,1,3,3-tetrachloro-2,2-difluoropropane |

InChI |

InChI=1S/C3H2Cl4F2/c4-1(5)3(8,9)2(6)7/h1-2H |

InChI Key |

BLOAGLDWHISXHG-UHFFFAOYSA-N |

SMILES |

C(C(C(Cl)Cl)(F)F)(Cl)Cl |

Canonical SMILES |

C(C(C(Cl)Cl)(F)F)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Bond Lengths and Angles

- 1,1,3,3-Tetrachloro-2,2-difluoropropane : The central C2 carbon hosts two fluorine atoms, creating a planar geometry. The C-C bond lengths are influenced by fluorine’s electronegativity, leading to slight shortening compared to propane (1.514 Å vs. 1.522 Å in propane) . The C-C-C bond angle increases to ~115.9° due to steric and electronic effects from chlorine and fluorine substituents .

- Its C-C bond length (1.514 Å) matches the chlorinated variant, but the bond angle (112°) is smaller, reflecting reduced steric hindrance .

- 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane (C₃Cl₆F₂) : This fully chlorinated analog (CAS 3182-26-1) has six chlorine atoms. The increased chlorine substitution further shortens C-Cl bonds and amplifies steric strain, resulting in a higher bond angle (116.5°) .

Methyl Group Geometry

In halogenated propanes, methyl tilt angles vary with substituents. For this compound, the tilt angle is influenced by vibrational averaging and differs significantly from non-chlorinated analogs like 2,2-difluoropropane .

Physical and Chemical Properties

Preparation Methods

Reaction Mechanism and Catalyst Systems

The hydrogenation proceeds through a radical chain mechanism, where adsorbed hydrogen atoms on the catalyst surface abstract chlorine atoms from the precursor. Platinum (Pt), palladium (Pd), and rhodium (Rh) catalysts supported on activated carbon or alumina demonstrate optimal activity. For instance, a Pt/activated carbon catalyst with 1–5 wt% metal loading achieves >90% selectivity for R-232ca at 200–250°C.

Catalyst Preparation:

A representative protocol involves impregnating coconut shell-activated carbon with chloroplatinic acid (H₂PtCl₆), followed by reduction with sodium borohydride (NaBH₄) to yield finely dispersed Pt nanoparticles. Pre-treatment with hydrogen at 300°C enhances metal dispersion and catalytic stability.

Optimized Reaction Conditions

Key parameters influencing yield and selectivity include temperature, hydrogen stoichiometry, and contact time:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 200–250°C | Higher temps favor Cl abstraction |

| H₂:Substrate Ratio | 4:1 (molar) | Excess H₂ minimizes side products |

| Contact Time | 20–60 seconds | Longer times improve conversion |

Experimental data from the patent indicate that at 220°C and a 4:1 H₂:R-214cb ratio, R-232ca yields reach 85–92% with <5% formation of over-reduced byproducts like 1,1-dichloro-2,2-difluoropropane (R-252cb).

Alternative Synthetic Pathways

While catalytic hydrogenation dominates industrial production, niche methods have been explored for laboratory-scale synthesis.

Halogen Exchange Reactions

Fluorination of 1,1,3,3-tetrachloropropane with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) yields R-232ca. However, this route suffers from poor selectivity (<60%) due to competing C-Cl bond cleavage.

Electrochemical Reduction

Preliminary studies suggest that electrochemical reduction of R-214cb in dimethylformamide (DMF) at −1.5 V (vs. Ag/AgCl) selectively removes chlorine atoms. While avoiding high-pressure H₂, this method remains impractical for large-scale synthesis due to slow reaction kinetics.

Purification and Characterization

Crude R-232ca is typically purified via fractional distillation under reduced pressure (50–100 mmHg). The patent reports a boiling point range of 148–152°C at 760 mmHg, consistent with literature values. Gas chromatography (GC) with flame ionization detection (FID) confirms purity >99%, while NMR spectroscopy (¹⁹F and ¹³C) validates structural integrity.

Industrial Applications and Environmental Considerations

R-232ca’s primary use lies in synthesizing 1,1,3-trichloro-2,2-difluoropropane (R-242ca), a solvent replacement for ozone-depleting chlorofluorocarbons (CFCs). Despite its utility, the compound’s high chlorine content necessitates careful handling to prevent environmental release. Recent advancements focus on integrating R-232ca into closed-loop systems to mitigate fugitive emissions .

Q & A

Q. What are the primary laboratory synthesis routes for 1,1,3,3-tetrachloro-2,2-difluoropropane, and what experimental parameters influence yield?

Methodological Answer: The compound is typically synthesized via gas-phase fluorination of chlorinated propenes or propanes. For example, Elsheikh (2004) demonstrated fluorination of 1,1,3,3-tetrachloro-2-propene using hydrogen fluoride (HF) and antimony pentachloride (SbCl₅) catalysts under controlled temperature (150–250°C) and pressure (2–5 bar) . Key parameters include:

- Catalyst composition : SbCl₅ with Lewis acids (e.g., metal fluorides) enhances fluorination efficiency.

- Molar ratios : HF-to-substrate ratios (3:1 to 5:1) minimize byproducts like chlorofluorocarbons.

- Reaction monitoring : In-line GC-MS detects intermediates (e.g., 1-chloro-3,3,3-trifluoropropene) to optimize reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure control : Use fume hoods with ≥100 ft/min airflow to prevent inhalation (LC₅₀ 4,500 ppm/4h in rats) .

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges.

- Emergency response : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic degradation products .

Q. How can researchers characterize the purity of this compound?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.5 mL/min). Retention time: ~8.2 min; mass fragments at m/z 198 (M-Cl) and 163 (M-Cl-F) confirm structure .

- NMR : ¹⁹F NMR (CDCl₃, δ ppm): –62.5 (CF₂), –118.3 (CCl₂) .

- Purity thresholds : ≥98% by area normalization (GC-FID) for kinetic studies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomerization vs. fluorination) impact the synthesis of this compound?

Methodological Answer:

- Mechanistic studies : Isotopic labeling (¹⁸F-HF) and DFT calculations reveal that SbCl₅ catalysts promote fluorination over isomerization by stabilizing transition states with lower activation energy (ΔG‡ = 45 kJ/mol vs. 60 kJ/mol) .

- Byproduct mitigation : Co-feeding inert gases (N₂) reduces residence time, suppressing dimerization byproducts like 1,1,3,3,5,5-hexachloro-2,4-difluoropentane .

Q. What analytical discrepancies arise in quantifying trace impurities (e.g., 1,1,1,3-tetrachlorotetrafluoropropane) in this compound?

Methodological Answer:

- GC limitations : Co-elution of isomers (e.g., 1,1,3,3- vs. 1,1,1,3-tetrachlorotetrafluoropropane) requires tandem MS/MS (MRM mode) for differentiation .

- Calibration standards : Synthesize impurity references via controlled hydrofluorination of 1,1,3,3-tetrachloropropane at 120°C for validation .

Q. How can reaction conditions be optimized to scale synthesis from batch to continuous flow without compromising yield?

Methodological Answer:

- Microreactor design : Use Hastelloy-C276 reactors with segmented flow (gas-liquid) to enhance heat/mass transfer.

- Parameter optimization :

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to resolve discrepancies in decomposition temperature (Td)?

Methodological Answer:

- TGA-DSC : Under N₂, decomposition onset occurs at 280°C (ΔH = –320 kJ/mol), but oxidative environments (air) lower Td to 220°C due to Cl/F radical chain reactions .

- Recommendation : Pre-purge reactors with argon to eliminate O₂ and stabilize the compound during high-temperature studies.

Methodological Tables

Q. Table 1. Key Analytical Techniques for Purity Assessment

| Technique | Parameters | Detection Limit | Applicable Standard |

|---|---|---|---|

| GC-MS | DB-5MS, EI+ | 0.1 ppm | ASTM D7941-21 |

| ¹⁹F NMR | 400 MHz | 0.5 mol% | USP ⟨761⟩ |

| FTIR | ATR mode | 1.0 wt% | ISO 18473-3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.